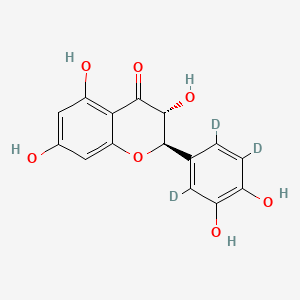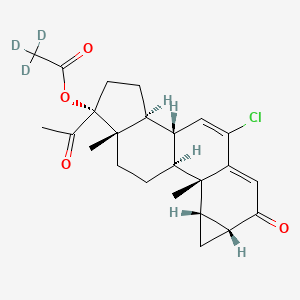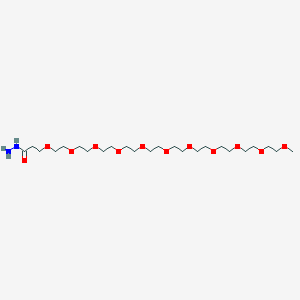
Taxifolin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxifolin-d3, also known as (+)-dihydroquercetin-d3, is a deuterated form of taxifolin, a flavonoid compound. Taxifolin is a naturally occurring flavanonol found in various plants such as Douglas fir, Siberian larch, and milk thistle. It is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Taxifolin-d3 can be synthesized through the deuteration of taxifolin. One common method involves the use of deuterated reagents in the hydrogenation process. The synthesis typically starts with quercetin, which undergoes catalytic hydrogenation in the presence of deuterium gas to produce this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of taxifolin from natural sources followed by deuteration. The extraction process includes the use of solvents such as ethanol or methanol to isolate taxifolin from plant materials. The isolated taxifolin is then subjected to deuteration using deuterium gas under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Taxifolin-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form o-quinones on the B-ring.
Reduction: The compound can be reduced to its corresponding dihydro form.
Substitution: this compound can undergo substitution reactions, particularly on the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products Formed
Oxidation: Formation of o-quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of acetylated derivatives.
Wissenschaftliche Forschungsanwendungen
Taxifolin-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a standard in chromatography.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Wirkmechanismus
Taxifolin-d3 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase . Additionally, this compound modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid known for its anticancer and cardioprotective effects.
Myricetin: A flavonoid with strong antioxidant and anti-inflammatory activities.
Uniqueness of Taxifolin-d3
This compound is unique due to its deuterated nature, which enhances its stability and bioavailability compared to non-deuterated taxifolin. The deuterium atoms in this compound provide resistance to metabolic degradation, resulting in prolonged activity and improved therapeutic potential .
Eigenschaften
Molekularformel |
C15H12O7 |
|---|---|
Molekulargewicht |
307.27 g/mol |
IUPAC-Name |
(2R,3R)-3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1/i1D,2D,3D |
InChI-Schlüssel |
CXQWRCVTCMQVQX-ITVQBTCSSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H] |
Kanonische SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)







